4-(2,4-Dichlorophenyl)oxazolidine-2,5-dione
CAS No.:
Cat. No.: VC18383120
Molecular Formula: C9H5Cl2NO3
Molecular Weight: 246.04 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H5Cl2NO3 |
|---|---|
| Molecular Weight | 246.04 g/mol |
| IUPAC Name | 4-(2,4-dichlorophenyl)-1,3-oxazolidine-2,5-dione |
| Standard InChI | InChI=1S/C9H5Cl2NO3/c10-4-1-2-5(6(11)3-4)7-8(13)15-9(14)12-7/h1-3,7H,(H,12,14) |
| Standard InChI Key | LETRMGLOCZUAFQ-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=C(C=C1Cl)Cl)C2C(=O)OC(=O)N2 |
Introduction
Structural Characteristics and Nomenclature
The molecular formula of 4-(2,4-Dichlorophenyl)oxazolidine-2,5-dione is C₉H₅Cl₂NO₃, with a molecular weight of 270.05 g/mol. The oxazolidine ring (a five-membered heterocycle containing one oxygen and one nitrogen atom) is fused with two ketone groups, forming a 2,5-dione system. The 2,4-dichlorophenyl substituent at position 4 introduces steric bulk and electronic effects, influencing reactivity and interactions (Figure 1) .
Key Structural Features:
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Oxazolidine Ring: The ring adopts a puckered conformation due to the sp³-hybridized nitrogen and oxygen atoms.
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Dione Groups: The ketones at positions 2 and 5 enhance electrophilicity, making the compound reactive toward nucleophiles.
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Chlorine Substituents: The 2,4-dichloro configuration on the phenyl ring increases lipophilicity and may contribute to bioactivity through halogen bonding.
Synthesis Methods
Carbamate and 2-Hydroxycarboxylic Acid Ester Route
The most well-documented synthesis, described in US4220787A , involves reacting a carbamate derivative with a 2-hydroxycarboxylic acid ester under thermal conditions (80–250°C). For 4-(2,4-Dichlorophenyl)oxazolidine-2,5-dione, the process can be adapted as follows:
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Starting Materials:
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Carbamate: 2,4-Dichlorophenyl carbamate (R¹ = 2,4-dichlorophenyl, R⁴ = alkyl/aryl).
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Ester: Methyl or ethyl glycolate (R² = H, R³ = H; R⁵ = methyl/ethyl).
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Reaction Conditions:
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Temperature: 120–170°C (optimized range).
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Catalyst: Optional use of bases like sodium ethoxide (0.01–0.1 mol%).
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Solvent: Typically solvent-free, though polar aprotic solvents (e.g., DMF) may enhance yield.
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Mechanism:
Yield: Reported yields for analogous compounds range from 65% to 85% .
Substituted Amide and Aromatic Carbonic Acid Ester Route
EP0056966B1 outlines an alternative method using substituted amides and aromatic carbonic acid esters (e.g., diphenyl carbonate):
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Starting Materials:
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Amide: N-(2,4-Dichlorophenyl)glycolamide.
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Ester: Diphenyl carbonate.
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Reaction Conditions:
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Temperature: 50–250°C (preferably 120–170°C).
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Catalyst: Sodium phenolate or tertiary amines.
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Pressure: Reduced pressure (1–950 mbar) to facilitate phenol removal.
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Advantages: This method avoids isocyanate intermediates, improving safety and scalability .
Physicochemical Properties
Experimental data for 4-(2,4-Dichlorophenyl)oxazolidine-2,5-dione remains sparse, but properties can be extrapolated from analogs :
| Property | Value/Description |
|---|---|
| Melting Point | 180–185°C (predicted) |
| Solubility | Insoluble in water; soluble in DMSO, acetone |
| LogP | ~2.8 (indicative of moderate lipophilicity) |
| Stability | Stable under inert atmospheres; hydrolyzes in strong acids/bases |
Chemical Reactivity and Derivatives
The compound’s reactivity centers on its dione and dichlorophenyl groups:
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Nucleophilic Attack: The electron-deficient carbonyl carbons undergo reactions with amines or hydrazines to form hydrazides or imines.
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Electrophilic Substitution: The dichlorophenyl group directs electrophiles to the para position, enabling further functionalization.
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Ring-Opening Reactions: Under basic conditions, the oxazolidine ring may cleave to form linear amides or esters .
Notable Derivatives:
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